2-{4-[(4-methoxyphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a 4-[(4-methoxyphenyl)sulfanyl]butanamido moiety at position 2. The thiophene scaffold is known for its pharmacological versatility, with modifications influencing bioactivity, solubility, and target specificity .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-24-12-7-9-13(10-8-12)25-11-3-6-16(22)21-19-17(18(20)23)14-4-2-5-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGXNJMFKCCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of cyclopentathiophenes , which are known for their diverse biological activities. The presence of the methoxyphenyl and sulfanyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{4-[(4-methoxyphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, research on cyclopentathiophene derivatives has shown:
- Inhibition of cancer cell proliferation : Compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects.
- Mechanism of action : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary screenings have indicated:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Potential mechanism : The presence of the sulfanyl group may enhance membrane permeability, leading to increased susceptibility of bacterial cells.
Neuroprotective Effects
Research has suggested that similar compounds may possess neuroprotective properties. Key findings include:
- Reduction of oxidative stress : In vitro studies indicate that these compounds can reduce reactive oxygen species (ROS) levels in neuronal cells.
- Protection against neurotoxicity : They exhibit protective effects against neurotoxic agents such as glutamate, suggesting potential applications in neurodegenerative diseases.
Summary of Biological Activities
Case Studies
-
Anticancer Study :
- A study involving a series of cyclopentathiophene derivatives showed that modifications at the amide position significantly enhanced anticancer activity. The compound exhibited an IC50 value of 7 µM against breast cancer cell lines.
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Neuroprotection :
- In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in a 40% reduction in cell death compared to controls.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cancer cell survival and proliferation, particularly through the inhibition of specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics . The presence of the methoxyphenyl sulfanyl group is believed to enhance its interaction with microbial cell membranes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce markers associated with inflammation in cellular models . This could have implications for treating inflammatory diseases or conditions characterized by excessive inflammation.
Organic Electronics
The unique structure of this compound allows it to be explored as a potential material for organic semiconductors. Its thiophene-based framework is conducive to charge transport, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electronic properties indicates promising results in terms of stability and efficiency .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules suggests its potential use in drug delivery systems. Its structural properties may facilitate the encapsulation of therapeutic agents, enhancing their solubility and bioavailability . This application is particularly relevant in targeted therapy where localized delivery is crucial.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TAMRA Mitofusin Agonists
A structurally related compound, 2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide , shares the cyclopenta[b]thiophene-3-carboxamide core but differs in substituents. Key distinctions include:
- Substituent at position 2 : A triazole-sulfanyl propanamido group instead of the 4-methoxyphenylsulfanyl butanamido chain.
- Activity : This compound acts as a mitofusin agonist, restoring mitochondrial DNA (mtDNA) content in deficient models without altering mitochondrial structure. The triazole group may enhance binding to mitochondrial fusion proteins .
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide Derivatives
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide shares a carboxamide-thiophene backbone but incorporates a tetrahydrobenzo ring and a piperazine-acetamido linker.
- Key Differences :
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-carboxamide
This derivative, synthesized with a 4-methylphenylimino group and 2-chlorophenyl substitution, demonstrates broad-spectrum antimicrobial and anti-inflammatory activity .
- Structural Contrasts: Position 2: Aromatic imino group vs. sulfanylbutanamido chain. Position 4: Methyl and isopropyl groups vs. hydrogen in the target compound.
- Activity Correlation : The chlorophenyl group enhances lipophilicity, favoring membrane penetration in microbial targets. The target compound’s methoxyphenylsulfanyl group may instead improve solubility and metabolic stability .
5-Cyano-N-(4-Methoxyphenyl) Thiophene-3-carboxamides
Synthesized via chloroacetamido intermediate reactions, these derivatives feature a cyano group at position 5 and variable arylaminocarboxamide chains .
- Analytical Data :
- Comparison: The cyano group in these analogs may stabilize π-π interactions in enzyme pockets, whereas the target compound’s unsubstituted cyclopenta ring could prioritize conformational adaptability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
